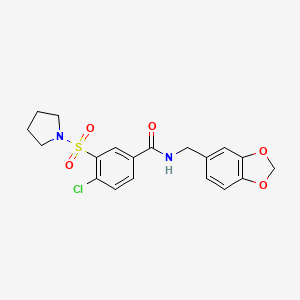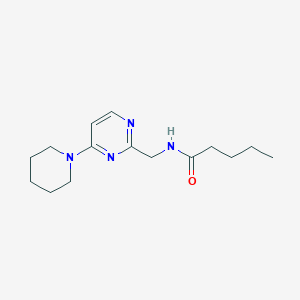
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many kinds of drugs and natural products . Pyrimidine derivatives have been synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .
Synthesis Analysis
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized . The synthesis involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis .Chemical Reactions Analysis
These compounds have been evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using 1H and 13C NMR .Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
Research has identified N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide as a potential scaffold in the design of dipeptidyl peptidase IV (DPP IV) inhibitors, which are significant for their role in the treatment of type 2 diabetes mellitus (T2DM). The inhibition of DPP IV enhances the levels of incretin hormones, which in turn facilitates insulin secretion. The quest for new DPP IV inhibitors is driven by the need to find molecules that offer selective inhibition without affecting the protease's interaction with other substrates or proteins (Laura Mendieta, T. Tarragó, E. Giralt, 2011).
Hybrid Catalysts in Heterocyclic Synthesis
Studies have also explored the use of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide in the context of hybrid catalysts for synthesizing heterocyclic compounds. Hybrid catalysts, including organocatalysts and metal catalysts, are employed for the development of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applicability and bioavailability. This underscores the compound's importance in facilitating the synthesis of medicinally relevant heterocycles (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Pyrimidine Analogs in Drug Development
Further research highlights the broad-spectrum pharmacological activities of pyrimidine analogs, with compounds bearing the pyrimidine heterocycle being prevalent in many medicinal drugs. This includes their use in anticancer, anti-HIV, antifungal, and antibacterial applications. The structural diversity and biological efficacy of pyrimidine analogs, including derivatives of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide, make them attractive scaffolds for drug discovery and development (N. JeelanBasha, N. Goudgaon, 2021).
Optical Sensors
Research on pyrimidine derivatives has also extended to the development of optical sensors, leveraging the structural properties of pyrimidine compounds for sensing applications. Pyrimidine derivatives, including those related to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, which are crucial for sensing probes (Gitanjali Jindal, N. Kaur, 2021).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to bind to ctDNA via intercalation .
Biochemical Pathways
Piperidine derivatives have been found to play significant roles in various biological pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Future Directions
properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-2-3-7-15(20)17-12-13-16-9-8-14(18-13)19-10-5-4-6-11-19/h8-9H,2-7,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJWLLOZSOGGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

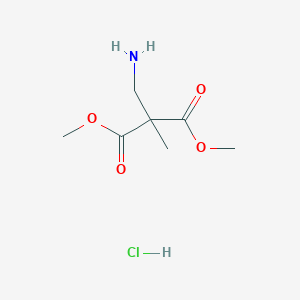
![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)
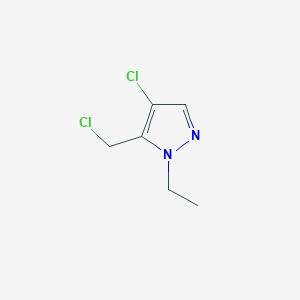
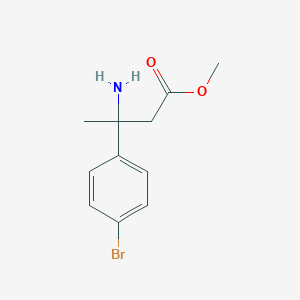
![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)
![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)
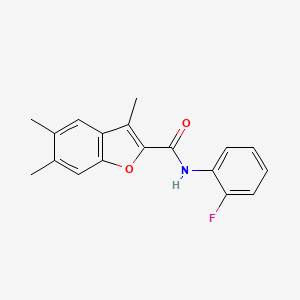
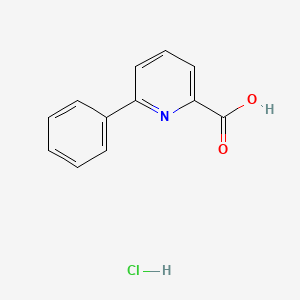
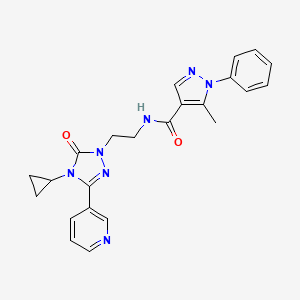
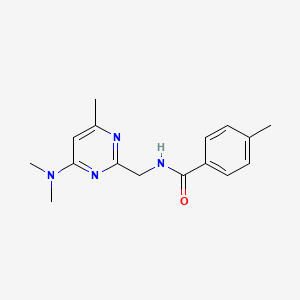
![3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine](/img/structure/B2931277.png)
![[5-Acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate](/img/no-structure.png)
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2931282.png)
